molecular formula C18H14N2O2 B2499981 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-69-4

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2499981
CAS No.: 477886-69-4
M. Wt: 290.322
InChI Key: MGSXXZIBOVZTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoxaline core substituted at the C4 position with a 4-methoxyphenoxy group. The pyrrolo[1,2-a]quinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. Substitution at the C4 position is a common strategy to modulate electronic properties, solubility, and binding affinity, as demonstrated by related compounds in the literature .

Properties

IUPAC Name

4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSXXZIBOVZTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetic Acid-Catalyzed Pictet-Spengler Reaction

The Pictet-Spengler reaction represents a cornerstone for constructing the pyrrolo[1,2-a]quinoxaline core. A one-pot synthesis involves condensing 1-(2-aminophenyl)pyrrole derivatives with substituted aldehydes under acetic acid catalysis. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield 4,5-dihydro intermediates, which undergo spontaneous oxidation in air to aromatic products (Scheme 1).

Reaction Conditions :

  • Catalyst : 10 mol% acetic acid
  • Solvent : Methanol or acetic acid
  • Temperature : 60°C (reflux)
  • Duration : 8–12 hours
  • Yield : >82% for 16 derivatives

Electron-donating groups on the aldehyde enhance reactivity, while electron-withdrawing groups in para positions reduce yields due to destabilization of the imine intermediate. For example, 4-methoxybenzaldehyde reacts efficiently to introduce the methoxyphenoxy moiety, whereas nitro-substituted aldehydes require harsher conditions.

Palladium-Catalyzed Monoamination

Palladium-mediated cross-coupling enables regioselective functionalization of chlorinated pyrroloquinoxaline precursors. This method constructs 4-(4-methoxyphenoxy) derivatives via coupling 4-chloropyrrolo[1,2-a]quinoxaline with 4-methoxyphenol in the presence of a palladium-Xantphos system.

Key Steps :

  • Synthesis of 4-Chloropyrroloquinoxaline : Achieved through cyclization of 1-(2-nitrophenyl)pyrroles followed by chlorination.
  • Coupling Reaction :
    • Catalyst : Pd(OAc)₂/Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
    • Base : Cs₂CO₃
    • Solvent : Toluene
    • Temperature : 110°C
    • Yield : 70–75%

This method offers precise control over substitution patterns but requires multi-step synthesis and inert conditions, limiting scalability.

Copper-Catalyzed Oxidative Cyclization

Copper catalysts provide an alternative for constructing the pyrroloquinoxaline scaffold. A reported method involves reacting 1-(2-aminophenyl)pyrroles with aldehydes in the presence of CuI and a diamine ligand.

Optimized Parameters :

  • Catalyst : CuI (10 mol%)
  • Ligand : N,N′-Dimethylethylenediamine
  • Oxidant : Atmospheric oxygen
  • Solvent : DMSO
  • Temperature : 80°C
  • Yield : 68–72%

The copper system facilitates oxidation without external oxidants, simplifying workup. However, functional group tolerance is narrower compared to acetic acid catalysis.

Bismuth Triflate-Mediated Condensation

Bismuth triflate (Bi(OTf)₃), a Lewis acid, catalyzes the condensation of 1-(2-aminophenyl)pyrroles with aldehydes under mild conditions.

Advantages :

  • Catalyst Loading : 5 mol%
  • Solvent : Ethanol
  • Temperature : Room temperature
  • Yield : 65–70%

This method avoids high temperatures and toxic solvents, aligning with green chemistry principles. However, prolonged reaction times (24–48 hours) are required for complete conversion.

Reductive Amination for Ferrocenic Derivatives

For ferrocene-functionalized analogs, reductive amination introduces the 4-methoxyphenoxy group via sodium triacetoxyborohydride (NaBH(OAc)₃)-mediated reduction of imine intermediates.

Procedure :

  • Imine Formation : React pyrroloquinoxaline-4-amine with 4-methoxybenzaldehyde.
  • Reduction : NaBH(OAc)₃ in dichloromethane.
  • Yield : 60–65%

This approach is critical for synthesizing bioorganometallic derivatives but introduces additional purification challenges.

Table 1 : Summary of Preparation Methods

Method Catalyst Conditions Yield (%) Steps Key Advantages Limitations
Pictet-Spengler Acetic acid 60°C, 8–12 h >82 1 One-pot, high yield Sensitive to aldehyde electronics
Palladium coupling Pd(OAc)₂/Xantphos 110°C, Cs₂CO₃, toluene 70–75 6–8 Regioselective Multi-step, inert atmosphere
Copper catalysis CuI/diamine ligand 80°C, DMSO 68–72 1 Ambient oxidant Narrow substrate scope
Bismuth triflate Bi(OTf)₃ RT, ethanol 65–70 1 Mild conditions Long reaction time
Reductive amination NaBH(OAc)₃ RT, dichloromethane 60–65 2 Functional group tolerance Low yield

Challenges and Optimization Strategies

  • Electron-Deficient Aldehydes : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency in Pictet-Spengler reactions. Alternative catalysts like FeCl₃ may improve reactivity but require validation.
  • Scalability : Industrial-scale production favors one-pot acetic acid methods due to lower catalyst costs and simpler workflows.
  • Byproduct Formation : Palladium-mediated reactions generate stoichiometric metal waste, necessitating ligand recovery systems.

Chemical Reactions Analysis

Step 1: Preparation of 4-Chloropyrrolo[1,2-a]quinoxaline

The 4-chloropyrrolo[1,2-a]quinoxaline skeleton is synthesized via:

  • Clauson–Kaas reaction : Formation of a pyrrole intermediate from 2-nitroaniline and 2,5-dimethoxytetrahydrofuran (DMTHF) under microwave irradiation .

  • Reduction : Conversion of the nitro group to an amine using NaBH₄ and CuSO₄ in ethanol .

  • Triphosgene treatment : Cyclization to form a lactam intermediate .

  • Chlorodehydroxylation : Reaction with phosphorous oxychloride (POCl₃) to introduce the chlorine atom at the 4-position .

Reaction conditions :

  • Clauson–Kaas : Acetic acid, Δ (heating).

  • Reduction : NaBH₄/CuSO₄, ethanol, RT.

  • Triphosgene : Toluene, Δ.

  • POCl₃ : Δ (heating).

Step 2: Substitution of Chlorine with Methoxyphenoxy Group

The 4-chloro intermediate undergoes a coupling reaction to replace the chlorine atom with the methoxyphenoxy group. Two plausible methods are:

Option A: Suzuki–Miyaura Cross-Coupling

  • Reagents : Potassium 4-methoxyphenylboronate, PdCl₂(dppf)·CH₂Cl₂ catalyst, Cs₂CO₃ base, THF–H₂O solvent.

  • Reaction conditions : Heating at reflux .

Option B: Ullmann Coupling

  • Reagents : 4-Methoxyphenol, CuI catalyst, 1,10-phenanthroline ligand, K₂CO₃ base.

  • Reaction conditions : DMF solvent, 100–120°C .

Critical Reaction Parameters

Parameter Value/Condition Reference
Catalyst PdCl₂(dppf)·CH₂Cl₂ (Suzuki) or CuI (Ullmann)
Base Cs₂CO₃ (Suzuki) or K₂CO₃ (Ullmann)
Solvent THF–H₂O (Suzuki) or DMF (Ullmann)
Temperature Reflux (Suzuki) or 100–120°C (Ullmann)

Structural Validation and Purification

  • X-ray crystallography : Confirms the planarity of the pyrrolo[1,2-a]quinoxaline core and the orientation of substituents (e.g., 4-methoxyphenoxy group) .

  • NMR spectroscopy : Assigns chemical shifts for the methoxyphenoxy group (e.g., δ 6.8–7.2 ppm for aromatic protons) .

  • Salt formation : Conversion to hydrochloride or oxalate salts for improved solubility (Table 1) .

Challenges and Considerations

  • Regioselectivity : Ensuring the methoxyphenoxy group attaches exclusively at the 4-position.

  • Purity : Removal of unreacted starting materials or byproducts (e.g., residual boronic acid).

  • Scalability : Optimization of reaction times and reagent ratios for industrial applications.

Research Findings and Implications

  • Biological activity : Pyrrolo[1,2-a]quinoxaline derivatives exhibit cytotoxicity against leukemia cell lines (e.g., K562, HL60) .

  • SAR trends : Substituents at the 4-position influence pharmacokinetic properties (e.g., lipophilicity, solubility) .

  • Crystallography : Structural data aids in rationalizing SAR and designing analogs with improved potency .

References RSC Publishing, 2020; PMC, 2020; RSC Publishing, 2020; MDPI, 2020; De Gruyter, 2024.

Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives often involves various methods, including:

  • Buchwald–Hartwig Cross-Coupling Reaction : This method has been used to prepare piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, which are then evaluated for their biological activities against drug efflux transporters in Candida albicans .
  • One-Pot Reactions : A novel synthetic pathway has been reported that allows for the formation of pyrrolo[1,2-a]quinoxalin-4-ones through one-pot three-component reactions involving benzimidazoles and electron-deficient alkynes .

Biological Activities

The biological activities of 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline and its derivatives are extensive:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of pyrrolo[1,2-a]quinoxaline derivatives against various pathogens, including fungi and bacteria. For instance, certain derivatives have shown promising activity against Candida albicans and Mycobacterium tuberculosis .
  • Antitumor Properties : Compounds within this class have exhibited significant cytotoxic effects against human leukemia cell lines (K562, HL60) with IC50 values indicating potent antiproliferative activity . The structure-activity relationship studies have identified key substituents that enhance the antitumor efficacy .
  • Antimalarial and Antileishmanial Activity : Bis-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and tested for their effectiveness against Plasmodium falciparum and Leishmania donovani, showing selective antiplasmodial profiles with considerable potency .

Case Study 1: Antileukemic Activity

A specific derivative of this compound was tested against leukemia cell lines. The results indicated an IC50 value of 3.5 μM against K562 cells, comparable to established drugs . The compound exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimalarial Activity

In vitro studies showed that bis-pyrrolo[1,2-a]quinoxaline derivatives had IC50 values in the low micromolar range against Plasmodium falciparum. The selectivity index was notably high, indicating potential for development as antimalarial agents .

Data Summary Table

Application AreaBiological ActivityKey Findings
AntimicrobialEffective against CandidaPotent activity noted in derivative studies
AntitumorCytotoxicity against leukemiaIC50 values in low micromolar range
AntimalarialActive against PlasmodiumHigh selectivity index observed
Enzyme InhibitionFAAH and MAGL inhibitorsPotential impact on endocannabinoid regulation
Receptor ModulationAgonists/antagonists for receptorsImplications for neuropsychiatric treatments

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as protein kinase CK2 and AKT kinase, which are involved in cell signaling pathways. The compound also binds to 5-HT3 receptors, influencing neurotransmission . Additionally, its antiparasitic activity is attributed to its ability to interfere with the metabolic pathways of parasites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical profiles of pyrrolo[1,2-a]quinoxaline derivatives are heavily influenced by substituents at the C4 position. Key analogs include:

Compound Name Substituent at C4 Key Biological Activity IC50/EC50 (if reported) Synthesis Method References
4-(5-Nitro-thiophen-2-yl) 5-Nitrothiophene SARS-CoV-2 main protease inhibition In silico activity Metal-free coupling reaction
4-[(3-Chlorophenyl)amino] 3-Chlorophenylamino Human CK2 kinase inhibition 49 nM Palladium-catalyzed cross-coupling
JG1679 (4-(3,4,5-Trimethoxyphenyl)) 3,4,5-Trimethoxyphenylpropenone Anti-leukemic (MV4-11, Jurkat) Low micromolar range Aldol condensation
Bispyrrolo[1,2-a]quinoxalines Bis(3-aminopropyl)piperazine Antimalarial (Plasmodium falciparum) Superior to monopyrrolo Suzuki-Miyaura cross-coupling
4-Hydrazino derivatives Hydrazine Anticancer, antiangiogenic Not specified Lactam reduction

Pharmacological Potential

  • Antiviral : 4-(5-Nitro-thiophen-2-yl) exhibits in silico binding affinity for SARS-CoV-2 Mpro, suggesting utility in COVID-19 drug development .
  • Anticancer: JG1679 and 4-[(3-chlorophenyl)amino] derivatives show low micromolar to nanomolar cytotoxicity against leukemia cells, with selectivity over normal hematopoietic cells .
  • Antimalarial: Methoxy-substituted bispyrrolo[1,2-a]quinoxalines inhibit β-hematin formation, a key mechanism in Plasmodium falciparum .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Type Target Mechanism of Action Efficacy (vs. Controls)
4-(5-Nitro-thiophen-2-yl) SARS-CoV-2 Mpro Competitive inhibition Comparable to N3 inhibitor
JG1679 Leukemia cell apoptosis Tubulin polymerization inhibition 2–5× more potent than DYT-1
Bispyrrolo[1,2-a]quinoxalines β-Hematin formation Heme detoxification blockade Superior to chloroquine

Biological Activity

4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrroloquinoxaline core substituted with a methoxyphenoxy group. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its cytotoxic properties against cancer cell lines and its potential as an anti-leukemic agent.

Cytotoxicity Studies

Recent research has highlighted the compound's cytotoxic effects against several human leukemia cell lines, including K562, HL60, and U937. The half-maximal inhibitory concentration (IC50) values indicate its potency and selectivity:

Cell Line IC50 (µM) Reference
K5623.5 - 15
HL603.5 - 15
U9373.5 - 15
Normal PBMNC~35

These results suggest that while the compound exhibits strong cytotoxicity against leukemia cells, it shows comparatively lower toxicity towards normal peripheral blood mononuclear cells (PBMNC), indicating a favorable therapeutic window.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It is hypothesized that the compound may induce apoptosis in cancer cells through intrinsic or extrinsic pathways.
  • Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with cell cycle checkpoints, leading to cell cycle arrest.

Case Studies

  • Antileukemic Activity : A study evaluated the compound's effect on human leukemia cell lines using MTS assays. The results indicated that it significantly inhibited cell growth with IC50 values ranging from 3.5 to 15 µM across different cell lines. The selectivity towards cancer cells over normal cells highlights its potential as a targeted therapy .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrolo[1,2-a]quinoxaline scaffold can enhance or diminish biological activity. For instance, substituents like methoxy groups have been linked to increased potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline?

Answer: The synthesis of pyrroloquinoxaline derivatives typically involves:

  • Transition-metal-free cross-coupling : Reaction of pyrrole rings with acyl bromoacetylenes followed by intramolecular cyclization, yielding fused heterocycles in ionic liquids at 80°C .
  • Catalytic strategies : Use of tris(4-methoxyphenyl)phosphine and B(C6F5)3 as catalysts for cyclization, avoiding traditional metal catalysts .
  • Sustainable methods : SnO2@MWCNT nano-catalysts under mild conditions (e.g., room temperature, short reaction times) for improved selectivity and recyclability .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)ConditionsReference
Metal-free cross-couplingIodine, ionic liquids70-8580°C, 12h
SnO2@MWCNT catalysisNano-catalyst, ethanol90-95RT, 30 min
Phosphine/B(C6F5)3Non-metallic catalysts60-75100°C, 15h

Q. What are the key chemical properties influencing its reactivity?

Answer: Key properties include:

  • Hydrogen bonding capacity : The methoxyphenoxy group enables interactions with biological targets (e.g., enzymes) via H-bonding .
  • Electron-rich quinoxaline core : Facilitates oxidation to quinoxaline derivatives or reduction to dihydroquinoxalines .
  • Solubility : Aqueous solubility of 12.7 µg/mL at pH 7.4, critical for in vitro assays .

Methodological Note: Reactivity assays (e.g., oxidation with KMnO4 or reduction with NaBH4) should monitor product formation via HPLC or NMR .

Q. How is structural characterization and purity validation performed?

Answer: Standard protocols include:

  • NMR/IR spectroscopy : Confirms functional groups (e.g., methoxy, quinoxaline rings) .
  • LCMS/HPLC : Purity >99% with retention time matching reference standards .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., piperazinyl-substituted analogs) .

Q. What biological activities are reported for pyrroloquinoxaline derivatives?

Q. How does the methoxyphenoxy substituent influence chemical reactivity?

Answer: The methoxyphenoxy group:

  • Enhances electron density : Stabilizes intermediates during nucleophilic substitution .
  • Modulates solubility : Hydrophobic interactions improve membrane permeability in cellular assays .
  • Directs regioselectivity : Guides cross-coupling reactions to favor C-4 substitution .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Answer: Advanced strategies include:

  • Quantum chemical calculations : Predict feasible reaction paths and transition states (e.g., ICReDD’s AI-driven synthesis planning) .
  • Machine learning : Analyzes reaction databases (e.g., Reaxys) to recommend catalysts/solvents for higher yields .
  • DFT studies : Model electron transfer during oxidation/reduction to guide experimental design .

Q. How to resolve contradictions in reported biological activity data?

Answer: Contradictions arise from:

  • Varied assay conditions (e.g., pH, cell lines). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs with divergent activities . Perform SAR studies comparing methoxyphenoxy vs. chlorophenyl derivatives .
  • Off-target effects . Employ proteomics (e.g., affinity chromatography) to identify unintended binding partners .

Q. What are the challenges in scaling up synthesis while maintaining yield?

Answer: Key challenges and solutions:

  • Catalyst degradation : Use recyclable nano-catalysts (e.g., SnO2@MWCNT) to reduce costs .
  • Byproduct formation : Optimize solvent systems (e.g., ethanol/water mixtures) to improve selectivity .
  • Temperature control : Implement flow chemistry for exothermic reactions to prevent side products .

Q. How do structural modifications affect pharmacokinetic properties?

Answer: Methodological approaches:

  • LogP measurements : Compare lipophilicity of methoxyphenoxy vs. carboxylate derivatives .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to quantify free drug fractions .

Q. What advanced techniques study enzyme-compound interactions?

Answer: Techniques include:

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for kinase inhibition) .
  • Cryo-EM : Resolves 3D structures of compound-enzyme complexes .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.